

ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate molecular weight

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Compound of Interest

Compound Name: ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

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An In-depth Technical Guide to **Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on **ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate**, a heterocyclic building block of significant interest in modern chemical research. As a senior application scientist, my objective is to provide not just data, but a cohesive understanding of this molecule's properties, synthesis, characterization, and applications, grounded in established scientific principles. We will explore the causality behind its utility, empowering researchers to leverage its full potential in their work.

Core Molecular Profile and Physicochemical Properties

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a polysubstituted pyrazole derivative. The pyrazole ring system is a well-established pharmacophore, a privileged scaffold in medicinal chemistry known for its diverse biological activities.^{[1][2]} The strategic placement of the 4-fluorophenyl group, an amino moiety, and an ethyl carboxylate handle makes this compound a versatile synthon for creating complex molecular architectures.

The 4-fluorophenyl group is particularly notable. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can modulate the electronic properties of the ring, often improving binding affinity to biological targets through favorable electrostatic or hydrogen bonding interactions. The amino and ester groups provide reactive sites for further chemical elaboration, forming the basis of its utility as a building block.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	249.24 g/mol	[1] [3]
Molecular Formula	C ₁₂ H ₁₂ FN ₃ O ₂	[1] [3]
CAS Number	138907-68-3	[1] [3]
Appearance	White needles	[1]
Melting Point	150-157 °C	[1]
IUPAC Name	ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate	[4]
Predicted Density	1.33 g/cm ³	[3]
Purity (Typical)	≥ 98% (by HPLC)	[1]

| Storage | Store at 0-8°C in a dry, dark place under an inert atmosphere. [\[1\]](#)[\[4\]](#) |

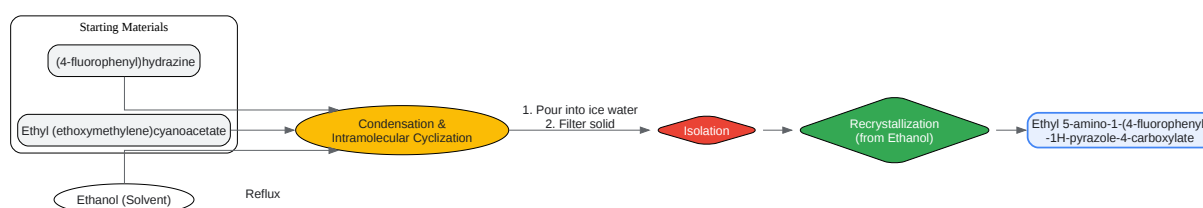
Synthesis and Mechanistic Rationale

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. A highly effective and common method for synthesizing 5-aminopyrazoles of this class is the condensation reaction between a substituted hydrazine and a cyanoacetate derivative.

The logical synthetic precursor for the target molecule is the reaction between (4-fluorophenyl)hydrazine and ethyl (ethoxymethylene)cyanoacetate (EMCA). This choice is based on well-documented synthetic routes for analogous compounds.[\[5\]](#)

Reaction Mechanism: The synthesis proceeds via a two-step sequence within a single pot:

- **Condensation:** The more nucleophilic nitrogen of (4-fluorophenyl)hydrazine attacks the electrophilic carbon of the ethoxymethylene group in EMCA, leading to the elimination of ethanol and forming a hydrazine intermediate.
- **Intramolecular Cyclization:** The terminal amino group of the hydrazine intermediate then attacks the electrophilic carbon of the nitrile (cyano) group. This nucleophilic addition results in the formation of the five-membered pyrazole ring, with a subsequent tautomerization leading to the stable aromatic 5-aminopyrazole product.



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Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a self-validating system designed for trustworthiness. Each step ensures the reaction proceeds efficiently and yields a pure product, which is then confirmed by the analytical methods described in the next section.

- **Reaction Setup:**

- To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-fluorophenyl)hydrazine (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.0 eq).
- Add absolute ethanol (approx. 10 mL per gram of limiting reagent) as the solvent.
- Causality: Ethanol is an excellent solvent for both reactants and facilitates the reaction towards completion. Refluxing provides the necessary activation energy for both the initial condensation and the subsequent cyclization.
- Reaction Execution:
 - Heat the mixture to reflux with vigorous stirring.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting materials indicates reaction completion. A typical reaction time is 6-12 hours.^[5]
- Product Isolation (Workup):
 - Once the reaction is complete, allow the mixture to cool to room temperature.
 - Pour the reaction mixture slowly into a beaker containing ice water (approx. 5 times the volume of the ethanol used).
 - Causality: The target compound is poorly soluble in water, while any remaining starting materials or byproducts may have higher solubility. This step causes the desired product to precipitate out of the solution as a solid.
 - Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any water-soluble impurities.
- Purification:
 - The crude solid is best purified by recrystallization. Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
 - Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

- Causality: Recrystallization is a highly effective method for purifying crystalline solids. The slow cooling process allows for the formation of a pure crystal lattice, excluding impurities which remain in the ethanol mother liquor.
- Collect the purified white needles by vacuum filtration and dry them in a vacuum oven at 40-50 °C.

Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is critical. The following methods provide a comprehensive validation of the molecular structure.

Table 2: Expected Analytical Data

Technique	Expected Results
¹ H NMR	Ethyl group: Triplet (~1.3 ppm, 3H) and Quartet (~4.2 ppm, 2H) . Amino group: Broad singlet (~5.0-6.0 ppm, 2H) . Aromatic protons: Multiplets (~7.1-7.5 ppm, 4H) for the 4-fluorophenyl ring . Pyrazole proton: Singlet (~7.8-8.0 ppm, 1H) .
¹³ C NMR	Ethyl group: ~14 ppm (CH ₃) and ~60 ppm (CH ₂). Pyrazole ring: Signals in the aromatic region, including the C-CN carbon at a distinct shift. Aromatic carbons: Multiple signals in the 115-165 ppm range, showing C-F coupling. Carbonyl carbon (C=O): ~165 ppm.
Mass Spec (EI)	Molecular Ion (M ⁺): m/z = 249.24 (corresponding to C ₁₂ H ₁₂ FN ₃ O ₂)[1][3]. Key fragments would include loss of the ethoxy group (-45) or the entire ester functionality.

| IR Spec (KBr) | N-H stretch: Two bands around 3300-3450 cm⁻¹ (amino group). C=O stretch: Strong absorption around 1680-1700 cm⁻¹ (ester carbonyl). C-F stretch: Strong absorption around 1220-1240 cm⁻¹. C=C/C=N stretch: Bands in the 1500-1620 cm⁻¹ region. |

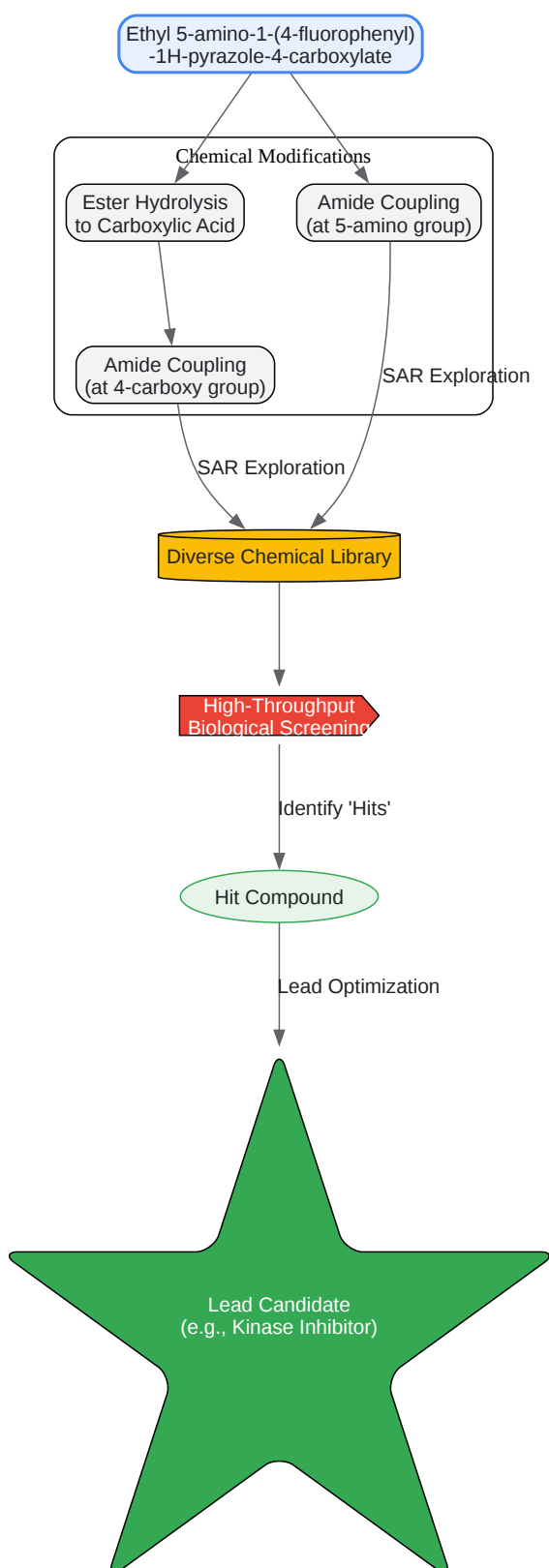
Applications in Drug Discovery and Development

The true value of **ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate** lies in its application as a versatile intermediate. Its structure is a launchpad for synthesizing a wide array of more complex, biologically active molecules.^[1]

Core Scaffold for Kinase Inhibitors

Many FDA-approved kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the target kinase. The amino and ester groups on this pyrazole scaffold are ideal for modification.

- **Amide Coupling:** The 5-amino group can be acylated or coupled with carboxylic acids to introduce side chains that can target specific amino acid residues in a kinase.
- **Ester Modification:** The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to build diversity. Alternatively, it can be reduced to a primary alcohol for further derivatization.



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